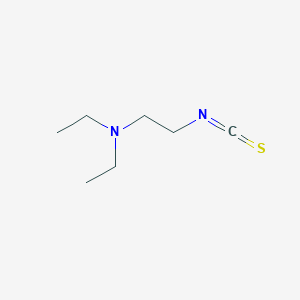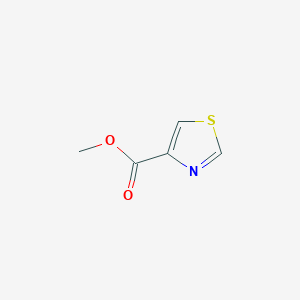![molecular formula C10H10Cl2O3S B1303814 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone CAS No. 338982-46-0](/img/structure/B1303814.png)
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone” is a chemical compound with the molecular formula C10H10Cl2O3S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone” consists of an ethanone group attached to a dichloro-ethylsulfonyl-phenyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 281.16 g/mol . More specific physical and chemical properties, such as melting point and solubility, are not provided in the available sources.Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a building block in the synthesis of more complex molecules. Its structure suggests that it could be used to create derivatives with possible pharmacological activities. For instance, the sulfonyl group could be a point of modification to produce sulfonamide-based drugs, which are known for their antibiotic properties .
Agriculture
As for its applications in agriculture, the compound’s chlorinated phenyl ring might be useful in the development of new pesticides or herbicides. Chlorinated organic compounds have been widely used in pest control, and this compound could serve as a precursor or an active moiety in novel agrochemicals .
Material Science
In material science, “1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone” could be investigated for its potential use in polymer synthesis. The presence of reactive functional groups like the sulfonyl and ketone could allow for cross-linking, leading to the creation of new polymeric materials with unique properties .
Environmental Science
This compound could also be significant in environmental science, particularly in the study of chlorinated organic compound degradation. Understanding its breakdown products and pathways could be crucial in assessing its environmental impact and in the development of remediation strategies .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. Its unique structure would likely result in distinct chromatographic behavior or mass spectral fragmentation patterns useful for identification and quantification purposes .
Biochemistry
Lastly, in biochemistry, the compound could be used to study enzyme-substrate interactions, especially with enzymes that process chlorinated phenyl rings or sulfonyl-containing substrates. This could provide insights into enzyme specificity and aid in the design of enzyme inhibitors .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c1-3-16(14,15)8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJLOYYENFZIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237836 |
Source


|
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone | |
CAS RN |
338982-46-0 |
Source


|
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)




![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)